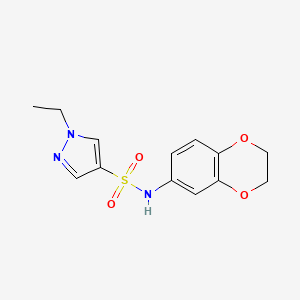![molecular formula C18H22N2O B6137573 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6137573.png)
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, also known as BDBQ, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDBQ belongs to the class of benzoquinazolinone derivatives, which are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Wirkmechanismus
The mechanism of action of 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activity of certain enzymes involved in inflammation. 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been shown to induce apoptosis in cancer cells and to inhibit their proliferation. In addition, 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been reported to have a protective effect against oxidative stress and to exhibit neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one in lab experiments is its high purity and good yields, which make it a reliable compound for use in research. However, one of the limitations of using 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
For 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one research include the development of new drugs based on its pharmacological properties, investigation of its mechanism of action and molecular targets, and further studies to determine its safety and toxicity in vivo.
Synthesemethoden
The synthesis of 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves the reaction of 2-aminobenzophenone with butyraldehyde in the presence of an acid catalyst. The resulting product is then subjected to reduction using sodium borohydride to form 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. This method has been reported to yield high purity and good yields of 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, making it a reliable method for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, anticancer, and antimicrobial effects. 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been shown to have a protective effect against oxidative stress and to exhibit neuroprotective properties. These properties make 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-butyl-5,5-dimethyl-3,6-dihydrobenzo[h]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-4-5-10-14-19-16-13-9-7-6-8-12(13)11-18(2,3)15(16)17(21)20-14/h6-9H,4-5,10-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSZFBNHVMGRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dimethoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6137491.png)
![4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenol](/img/structure/B6137492.png)
![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6137498.png)
![ethyl 4-{3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6137503.png)
![N-[5-(2-furylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6137521.png)
![1-(3-chlorophenyl)-4-[1-(3-methoxypropanoyl)-3-piperidinyl]piperazine](/img/structure/B6137527.png)
![7-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6137543.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6137560.png)
![8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6137568.png)
![N-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)-3-phenylpropanamide](/img/structure/B6137571.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B6137577.png)

![2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6137593.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6137600.png)